molecular formula C15H10ClF3INO B4826852 2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4826852
M. Wt: 439.60 g/mol
InChI Key: CLKJAIIZXPJHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both halogenated aromatic rings and an acetamide functional group. This compound is of interest due to its unique chemical structure, which includes chlorine, iodine, and trifluoromethyl groups, making it a valuable subject for various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the halogenated aromatic precursors. One common route involves the following steps:

    Acetamide Formation: The reaction of the halogenated aromatic compounds with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation reactions followed by acetamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The presence of halogens and the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide
  • 2-(4-chlorophenyl)-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
  • 2-(4-chlorophenyl)-N-[4-iodo-2-(difluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide lies in its specific combination of halogens and the trifluoromethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3INO/c16-10-3-1-9(2-4-10)7-14(22)21-13-6-5-11(20)8-12(13)15(17,18)19/h1-6,8H,7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKJAIIZXPJHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.